1-(Adamantane-1-carbonyl)-4-(thiophen-3-yloxy)piperidine
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Overview
Description
1-(Adamantane-1-carbonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic compound characterized by the presence of an adamantane moiety, a thiophene ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, including the formation of the adamantane carbonyl group, the thiophene ring, and the piperidine ring. Common synthetic routes may involve:
Formation of Adamantane Carbonyl Group: This step often involves the reaction of adamantane with a carbonylating agent under specific conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Formation of Piperidine Ring: The piperidine ring is typically formed through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Adamantane-1-carbonyl)-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Adamantane-1-carbonyl)-4-(thiophen-3-yloxy)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the thiophene ring can interact with various biological targets. The piperidine ring may contribute to the compound’s overall pharmacological profile by modulating its binding affinity and selectivity.
Comparison with Similar Compounds
1-(Adamantane-1-carbonyl)-4-(thiophen-3-yloxy)piperidine can be compared with other similar compounds, such as:
1-(Adamantane-1-carbonyl)-4-(thiophen-2-yloxy)piperidine: This compound has a similar structure but with a different position of the thiophene ring.
1-(Adamantane-1-carbonyl)-4-(furan-3-yloxy)piperidine: This compound contains a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-adamantyl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2S/c22-19(20-10-14-7-15(11-20)9-16(8-14)12-20)21-4-1-17(2-5-21)23-18-3-6-24-13-18/h3,6,13-17H,1-2,4-5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGNTPHRVGYYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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